6-chloro-3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
Description
The compound 6-chloro-3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a coumarin-chalcone hybrid. Its structure comprises:
- A 6-chloro-substituted coumarin core (2H-chromen-2-one), which is a bicyclic aromatic system known for its biological activities.
- A chalcone moiety [(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl] at position 3 of the coumarin. The chalcone’s phenyl ring is substituted with 4-ethoxy and 3-methoxy groups, and the α,β-unsaturated ketone adopts an E-configuration.
This structural framework is associated with diverse pharmacological properties, including antimicrobial, antiparasitic, and anticancer activities, depending on substituent patterns .
Properties
IUPAC Name |
6-chloro-3-[(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO5/c1-3-26-19-8-5-13(10-20(19)25-2)4-7-17(23)16-12-14-11-15(22)6-9-18(14)27-21(16)24/h4-12H,3H2,1-2H3/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYCXUGCNJSRFS-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical and Spectral Properties
Table 2: Comparative Spectral and Physical Data
Key Observations:
Structural and Crystallographic Insights
- Crystal Packing: Analogs like 4-hydroxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)propenoyl]-coumarin () exhibit hydrogen-bonded networks (O–H···O and C–H···O interactions), stabilizing the crystal lattice .
- SHELX Refinement: Structural data for analogs were refined using SHELXL, confirming bond lengths and angles consistent with coumarin-chalcone frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
